molecular formula C15H17N3O6S B2626729 METHYL 3-({4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE CAS No. 328026-49-9

METHYL 3-({4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE

Cat. No.: B2626729
CAS No.: 328026-49-9
M. Wt: 367.38
InChI Key: STXDRFLFITVMBT-UHFFFAOYSA-N
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Description

METHYL 3-({4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE is a complex organic compound that features a unique structure incorporating an oxazole ring. . This compound, in particular, is of interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-({4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to minimize side reactions and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

METHYL 3-({4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

METHYL 3-({4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of METHYL 3-({4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 3-({4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

methyl 4-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]anilino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O6S/c1-10-9-13(17-24-10)18-25(21,22)12-5-3-11(4-6-12)16-14(19)7-8-15(20)23-2/h3-6,9H,7-8H2,1-2H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXDRFLFITVMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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